3-(1,3-benzoxazol-2-yl)-4-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]aniline
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Overview
Description
N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE typically involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. The reaction is often carried out in solvents such as dimethylformamide (DMF) or ethanol, with catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) to enhance the yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, the purification process often includes recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of optical brighteners and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Similar in structure but contain a sulfur atom instead of oxygen.
Benzimidazole Derivatives: Contain a nitrogen atom instead of oxygen.
Benzofuran Derivatives: Lack the nitrogen atom present in benzoxazoles.
Uniqueness
N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE is unique due to its specific substitution pattern and the presence of multiple halogen atoms, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H11Cl3N2O |
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Molecular Weight |
401.7 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C20H11Cl3N2O/c21-13-6-5-12(17(23)9-13)11-24-14-7-8-16(22)15(10-14)20-25-18-3-1-2-4-19(18)26-20/h1-11H |
InChI Key |
NXADLVDOBWJQQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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